

Comparative Physicochemical Profiling: Closantel Base vs. Sodium Salt

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *Closantel Sodium Salt*

CAS No.: 61438-64-0

Cat. No.: B001025

[Get Quote](#)

Executive Summary: The Ionic Trade-Off[1]

In the development of veterinary antiparasitics, Closantel represents a classic case study in the "solubility vs. permeability" trade-off. As a halogenated salicylanilide, its efficacy relies entirely on its ability to act as a protonophore—shuttling protons across mitochondrial membranes to uncouple oxidative phosphorylation.

For the formulation scientist, the choice between Closantel Base and Closantel Sodium is not merely about dissolving a powder; it is about managing the transition from the dosage form to the biological target. The Sodium salt offers the necessary aqueous solubility for parenteral delivery (injectables) and oral drenches, but it is thermodynamically driven to revert to the lipophilic Base form in acidic environments (e.g., the abomasum). Understanding this interconversion is critical for predicting bioavailability and stability.

Molecular Architecture & Mechanism

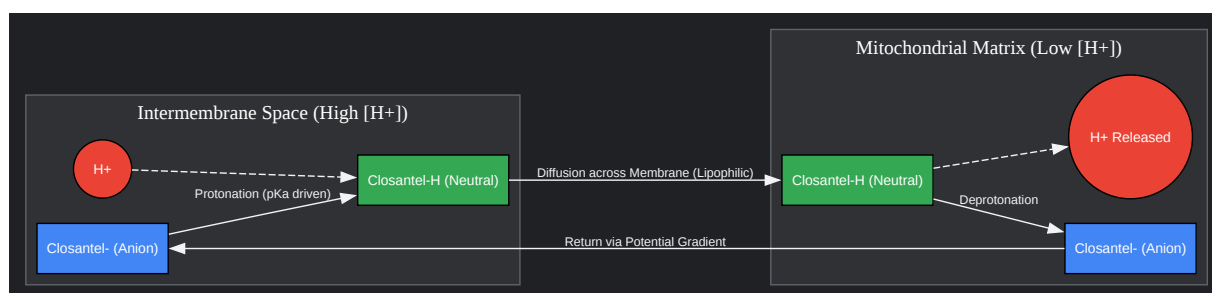
To understand the physicochemical divergence, we must first look at the structural causation.

- Closantel Base: A weak acid (pKa ~6.0–7.0) containing two iodine atoms and a phenolic hydroxyl group.[1] It is highly lipophilic (LogP > 7), allowing it to embed within the lipid bilayer of the mitochondrial membrane.

- Closantel Sodium: The phenolate salt form. The ionization of the phenolic hydroxyl group drastically reduces lipophilicity and increases water solubility, but only within specific pH limits.

The Protonophore Cycle

The drug's mechanism dictates its required properties. The molecule must exist in equilibrium between the ionized (anionic) form and the neutral (protonated) form to shuttle protons.



[Click to download full resolution via product page](#)

Figure 1: The Protonophore Mechanism.[2] The drug must cycle between the lipophilic Base (to cross the membrane) and the anionic Salt form (to return), collapsing the proton gradient essential for ATP synthesis.

Comparative Physicochemical Data

The following data aggregates experimental values and validated predictive models for formulation benchmarking.

Property	Closantel Base	Closantel Sodium (Dihydrate)	Implication
CAS Number	57808-65-8	61438-64-0	Regulatory filing identity.[2]
Molecular Weight	663.07 g/mol	~721.1 g/mol (as dihydrate)	Stoichiometry calculations.
Appearance	White to pale yellow crystalline powder	Yellow powder (Hygroscopic)	Handling precautions (humidity control for salt).[2]
Solubility (Water)	Practically Insoluble (< 0.1 mg/mL)	Slightly Soluble* (pH dependent)	Salt requires cosolvents (e.g., PG) for high-conc injectables.[2]
Solubility (Organic)	Soluble in Acetone, Ethanol	Freely soluble in Ethanol, Methanol	Solvent selection for processing.
Melting Point	215–220°C (Decomposes)	> 240°C (Decomposes)	Thermal processing limits.[2]
LogP (Lipophilicity)	~7.0 – 8.1 (Highly Lipophilic)	N/A (Ionized)	Base binds strongly to plasma proteins (>99%).[2]
pKa	~6.0 – 7.0 (Phenolic OH)	N/A	Determines pH at which precipitation occurs.[2]

“

Critical Insight: Closantel Sodium is not freely water-soluble like sodium chloride.[2] It is a salt of a weak acid and a strong base. Upon dissolution in water, it hydrolyzes, creating an alkaline solution. If the pH is lowered (e.g., < 7.0), the equilibrium shifts rapidly toward the insoluble Base, causing precipitation.

Formulation Dynamics & Stability[1][3]

The Solubility-pH Profile

For injectable formulations, the Sodium salt is mandatory. However, simple aqueous dissolution is insufficient due to the "Common Ion Effect" and hydrolysis.

- Target pH: Formulations must be maintained at pH > 8.5 to ensure the drug remains ionized.
- Cosolvents: Propylene Glycol (PG) or Glycerol Formal is often required to suppress hydrolysis and maintain solubility.

Degradation Pathways

Both forms share similar vulnerabilities, primarily driven by the iodine substituents.

- Photolytic Deiodination: Exposure to UV light causes the cleavage of the C-I bond, resulting in mono-iodo derivatives and free radicals. Storage: Amber glass is non-negotiable.
- Hydrolysis: The amide bond is relatively stable, but extreme pH (very acidic or very alkaline) can lead to cleavage into the salicylic acid derivative and the aniline derivative.

Experimental Protocols

As a scientist, you must validate these properties in your specific matrix. Do not rely solely on literature values.

Protocol A: pH-Dependent Solubility Profiling (Shake-Flask Method)

Objective: Determine the precise pH threshold for precipitation of the Base from the Sodium Salt.[2]

Reagents:

- Closantel Sodium (Reference Standard)[2][3][4][5]
- Buffers: Citrate (pH 3-6), Phosphate (pH 7-8), Glycine-NaOH (pH 9-10).[2]
- HPLC Grade Methanol (for dilution).[3]

Workflow:

- Supersaturation: Prepare a 5 mg/mL stock solution of Closantel Sodium in Water/Propylene Glycol (50:50).
- Aliquot & Adjust: Add 1 mL of stock to 9 mL of each buffer system in amber glass vials.
- Equilibration: Shake at 25°C for 24 hours.
- Filtration: Filter supernatant through a 0.45 µm PVDF filter (low binding).
- Quantification: Dilute filtrate 1:10 with Methanol (to ensure any dissolved salt/base remains in solution) and analyze via HPLC-UV (240 nm).

Protocol B: Partition Coefficient (LogD) Determination

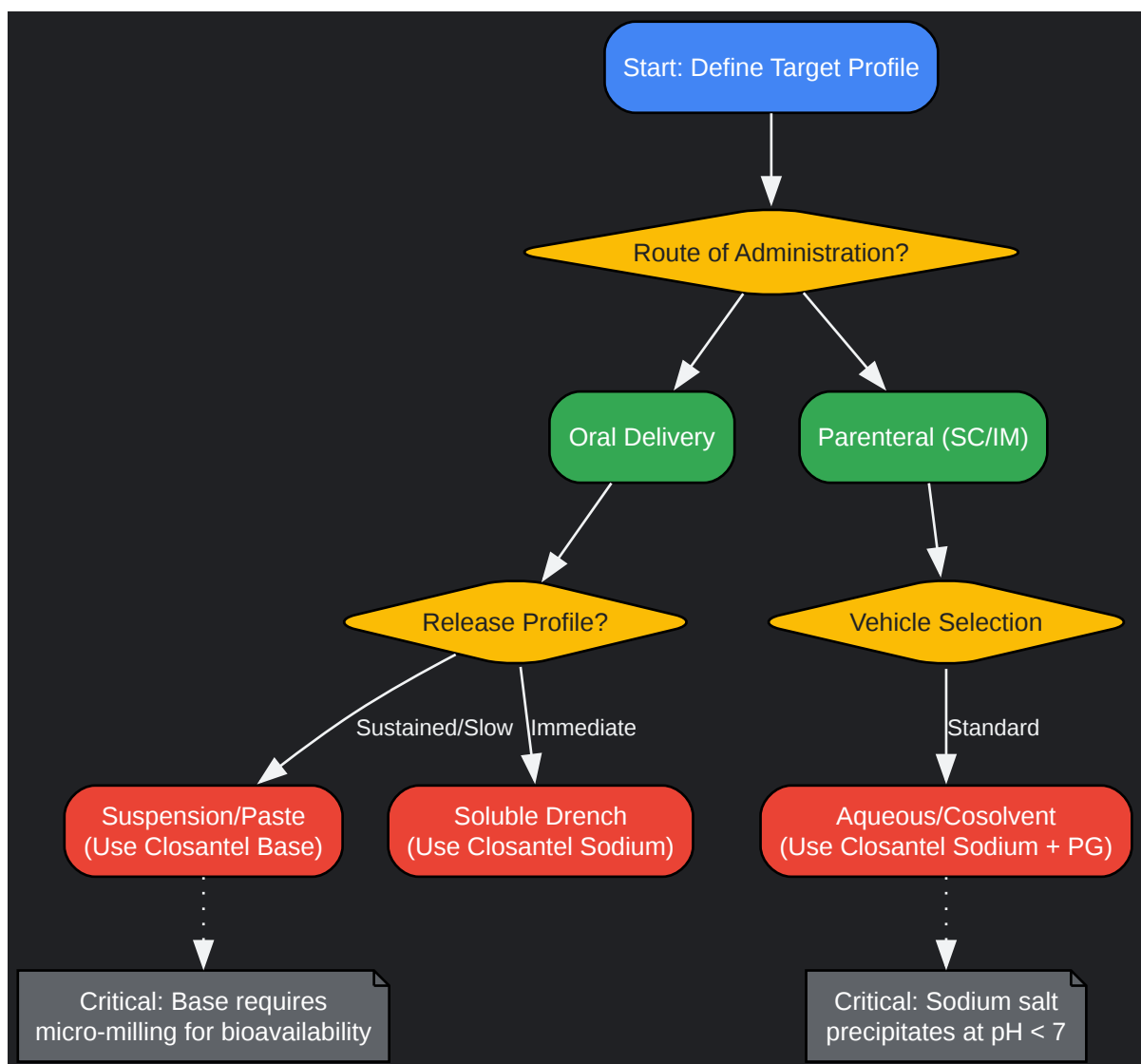
Objective: Mimic partitioning at physiological interfaces.[2]

- System: n-Octanol / Phosphate Buffer (pH 7.4).
- Process: Dissolve Closantel Base in n-Octanol (pre-saturated with buffer).
- Partitioning: Mix 1:1 with buffer phase. Vortex 30 mins. Centrifuge to separate phases.
- Analysis: Analyze both phases.

- Note: Due to high lipophilicity, the buffer phase concentration will be extremely low. Use LC-MS/MS for the aqueous phase if UV sensitivity is insufficient.[2]

Decision Logic for Product Development

Use this logic flow to determine the appropriate starting material and formulation strategy.



[Click to download full resolution via product page](#)

Figure 2: Formulation Decision Tree. Selection of the salt vs. base is dictated by the required vehicle viscosity and release kinetics.

References

- PubChem. (2025).[1][6][7] Closantel Sodium | C₂₂H₁₃Cl₂I₂N₂NaO₂. [8] National Library of Medicine. [\[Link\]](#)[2]
- European Pharmacopoeia (Ph. Eur.).Closantel Sodium Dihydrate Monograph. [\[Link\]](#)[3]
- Swan, G. E. (1999).[9] The pharmacology of halogenated salicylanilides and their anthelmintic use in animals. Journal of the South African Veterinary Association.[9] [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Closantel sodium dihydrate | C₂₂H₁₇Cl₂I₂N₂NaO₄ | CID 91886168 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 2. Closantel sodium | C₂₂H₁₃Cl₂I₂N₂NaO₂ | CID 23683671 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 3. uspbpep.com [\[uspbpep.com\]](https://uspbpep.com)
- 4. Welcome to Siflon Drugs [\[siflondrugs.com\]](https://siflondrugs.com)
- 5. jigspharma.com [\[jigspharma.com\]](https://jigspharma.com)
- 6. Closantel sodium [\[sitem.herts.ac.uk\]](https://sitem.herts.ac.uk)
- 7. Closantel | C₂₂H₁₄Cl₂I₂N₂O₂ | CID 42574 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 8. Closantel Sodium - pharmaceutical raw materials both for vet and human [\[cnarshine.com\]](https://cnarshine.com)
- 9. medchemexpress.com [\[medchemexpress.com\]](https://medchemexpress.com)
- To cite this document: BenchChem. [Comparative Physicochemical Profiling: Closantel Base vs. Sodium Salt]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b001025#physicochemical-properties-of-closantel-sodium-salt-vs-closantel-base\]](https://www.benchchem.com/product/b001025#physicochemical-properties-of-closantel-sodium-salt-vs-closantel-base)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com